![molecular formula C11H16N2O3 B7582593 [5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B7582593.png)
[5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone, also known as JNJ-40411813, is a small-molecule compound that has been developed for potential use as a therapeutic agent in the treatment of central nervous system disorders. This compound has been shown to have promising activity in preclinical studies, and it is currently being investigated for its potential clinical applications.
Wirkmechanismus
The exact mechanism of action of [5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitter systems in the brain, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
Studies have shown that [5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone has a number of biochemical and physiological effects in the brain. These include increasing the levels of certain neurotransmitters, such as serotonin and dopamine, and reducing the activity of certain receptors, such as the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone is its potent activity in preclinical models of central nervous system disorders. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce on a large scale.
Zukünftige Richtungen
There are a number of potential future directions for research on [5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone. These include further preclinical studies to better understand its mechanism of action and its potential therapeutic applications. Additionally, clinical trials will be needed to determine whether this compound is safe and effective for use in humans. Finally, research may also focus on developing more efficient synthesis methods for this compound to enable larger-scale production.
Synthesemethoden
The synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone involves a multi-step process that includes the use of various reagents and reaction conditions. The exact details of this synthesis method are proprietary and have not been disclosed in the scientific literature.
Wissenschaftliche Forschungsanwendungen
[5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone has been studied extensively in preclinical models of central nervous system disorders, including anxiety, depression, and schizophrenia. In these studies, this compound has been shown to have significant activity in reducing symptoms associated with these disorders.
Eigenschaften
IUPAC Name |
[5-(methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-8-9-7-10(12-16-9)11(14)13-5-3-2-4-6-13/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFNTMHWPGELOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.